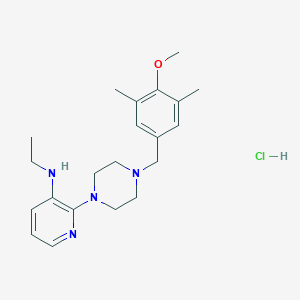

1-(4-Methoxy-3,5-dimethylbenzyl)-4-(3-(ethylamino)-2-pyridyl)piperazine hydrochloride

Beschreibung

1-(4-Methoxy-3,5-dimethylbenzyl)-4-(3-(ethylamino)-2-pyridyl)piperazine hydrochloride (CAS 153607-65-9) is a piperazine derivative with a dihydrochloride salt formulation . Its structure features a 4-methoxy-3,5-dimethylbenzyl group attached to the piperazine nitrogen and a 3-(ethylamino)-2-pyridyl substituent on the adjacent nitrogen. Piperazine derivatives are widely explored in medicinal chemistry for their affinity toward neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors .

Eigenschaften

IUPAC Name |

N-ethyl-2-[4-[(4-methoxy-3,5-dimethylphenyl)methyl]piperazin-1-yl]pyridin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O.ClH/c1-5-22-19-7-6-8-23-21(19)25-11-9-24(10-12-25)15-18-13-16(2)20(26-4)17(3)14-18;/h6-8,13-14,22H,5,9-12,15H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXCHEWDSNSGBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(N=CC=C1)N2CCN(CC2)CC3=CC(=C(C(=C3)C)OC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80159964 | |

| Record name | 1-(4-Methoxy-3,5-dimethylbenzyl)-4-(3-(ethylamino)-2-pyridyl)piperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136818-99-0 | |

| Record name | 1-(4-Methoxy-3,5-dimethylbenzyl)-4-(3-(ethylamino)-2-pyridyl)piperazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136818990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Methoxy-3,5-dimethylbenzyl)-4-(3-(ethylamino)-2-pyridyl)piperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

1-(4-Methoxy-3,5-dimethylbenzyl)-4-(3-(ethylamino)-2-pyridyl)piperazine hydrochloride is a synthetic compound that belongs to the piperazine class of drugs. This compound has garnered attention due to its potential biological activities, including effects on neurotransmitter systems and possible therapeutic applications in neuropsychiatric disorders.

Chemical Structure

The compound can be characterized by its complex structure, which includes a piperazine core substituted with a methoxy- and dimethylbenzyl group as well as an ethylamino-pyridine moiety. This structural diversity may contribute to its pharmacological properties.

Neurotransmitter Effects

Research indicates that derivatives of piperazine compounds can influence neurotransmitter levels in the brain. For instance, studies on related compounds have shown that oral administration can lead to significant alterations in dopamine and norepinephrine levels in specific brain regions such as the caudate nucleus and hypothalamus .

- Dopamine Modulation : The administration of similar piperazine derivatives at doses ranging from 50-250 mg/kg resulted in a transient increase in dopamine levels followed by a dose-dependent decrease . This suggests that the compound may modulate dopaminergic activity, potentially influencing behaviors associated with dopamine signaling.

- Norepinephrine Effects : Additionally, norepinephrine levels were observed to decrease slightly in the hypothalamus and frontal cortex following treatment with related compounds . The ability to alter norepinephrine could have implications for mood regulation and anxiety disorders.

Case Studies

A detailed examination of piperazine derivatives has been conducted to assess their therapeutic potential. For example, one study focused on the effects of a related compound, 1-[2-[bis(fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl) piperazine dihydrochloride (I-893), which exhibited significant effects on monoamine turnover in rodent models .

Pharmacological Implications

The modulation of neurotransmitters such as dopamine and norepinephrine suggests that this compound could have therapeutic applications in treating conditions such as depression, anxiety, and other mood disorders. Further research is necessary to elucidate its full pharmacological profile and therapeutic efficacy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2.1.1 Arylpiperazine Derivatives

- HBK Series (HBK14–HBK19): These compounds feature phenoxypropyl or phenoxyethoxyethyl linkers attached to the piperazine core, with varying aryl substitutions (e.g., 2-chloro-6-methylphenyl in HBK15). Unlike the target compound, which has a benzyl group, HBK derivatives use ether linkers, which may reduce steric hindrance and alter binding kinetics. For example, HBK15’s chloro-substituted aryl group could enhance sigma receptor affinity compared to the target’s methoxy-dimethylbenzyl group .

- Compound 7 and 9 (): These derivatives incorporate tricyclic adamantane or memantine moieties linked to the piperazine via a propyl chain. Their bulky substituents likely limit CNS penetration compared to the target compound’s compact benzyl group. Both showed 5-HT1A receptor binding, suggesting the target’s pyridyl-ethylamino group may similarly target monoamine receptors .

2.1.2 Ethylamino-Pyridyl Derivatives

- Ateviridine (): Shares the 3-(ethylamino)-2-pyridinyl group with the target compound but replaces the benzyl group with a 5-methoxyindole-carbonyl moiety. This structural variation shifts activity toward antiviral applications, highlighting the role of the ethylamino-pyridyl motif in modulating target specificity .

Pharmacological Profile

2.2.1 Receptor Affinity and Selectivity

- Sigma Receptor Ligands (): Piperazine derivatives like N-[-2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-[1-pyrimidinyl-1-piperazine butanol act as sigma antagonists.

- 5-HT1A Ligands (): Compounds with 2-methoxyphenyl-piperazine moieties (e.g., 1-[3-(6-fluoro-1,2-benzisoxazol-3-yl)propyl]-4-(2-methoxyphenyl)piperazine dihydrochloride) exhibit nanomolar affinity for 5-HT1A. The target’s 4-methoxy-3,5-dimethylbenzyl group may similarly enhance 5-HT1A binding due to electron-donating effects .

2.2.2 Physicochemical Properties

- Lipophilicity : The target’s 4-methoxy-3,5-dimethylbenzyl group increases logP compared to simpler arylpiperazines (e.g., 1-(2-methoxyphenyl)piperazine hydrochloride, CAS 38212-30-5 ). This could enhance tissue distribution but reduce aqueous solubility.

- Salt Formation : The dihydrochloride salt improves solubility over freebase forms, a common strategy in analogues like HBK15 (fumarate salt) and Ateviridine (hydrochloride) .

Data Tables

Table 1: Structural and Pharmacological Comparison

Table 2: Physicochemical Properties

Vorbereitungsmethoden

Sequential Alkylation-Amination Approach

This method employs a two-step alkylation-amination sequence:

Step 1: Synthesis of 1-(4-Methoxy-3,5-dimethylbenzyl)piperazine

Piperazine is reacted with 4-methoxy-3,5-dimethylbenzyl chloride under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents (DMF or THF).

Conditions :

Step 2: Introduction of 3-(Ethylamino)-2-pyridyl Group

The secondary amine of the monosubstituted piperazine undergoes coupling with 2-chloro-3-(ethylamino)pyridine via Buchwald-Hartwig amination using Pd catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos).

Conditions :

Final Step: Hydrochloride Salt Formation

The free base is treated with HCl (gaseous or in ether) to yield the hydrochloride salt.

One-Pot tandem Alkylation

A streamlined one-pot method reduces purification steps:

-

Piperazine is simultaneously alkylated with 4-methoxy-3,5-dimethylbenzyl bromide and 2-fluoro-3-(ethylamino)pyridine under microwave irradiation.

-

The reaction uses a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic solvent system (H₂O/CH₂Cl₂).

Advantages :

Optimization and Challenges

Regioselectivity Control

Competitive dialkylation at both piperazine nitrogens is mitigated by:

Purification Techniques

-

Crystallization : The hydrochloride salt is recrystallized from IPA/acetone mixtures.

-

Chromatography : Silica gel chromatography with EtOAc/hexane (3:7) resolves intermediates.

Analytical Data and Characterization

| Parameter | Value/Description | Method |

|---|---|---|

| Molecular Formula | C₂₁H₃₁ClN₄O | HRMS |

| Melting Point | 137–141°C | DSC |

| Purity | >99% (HPLC) | Reverse-phase HPLC |

| ¹H NMR (400 MHz, D₂O) | δ 7.35 (d, J=5.2 Hz, 1H, pyridyl), 3.72 (s, 3H, OCH₃) | Bruker AVANCE III |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Sequential Alkylation | 70 | 99.5 | High regioselectivity |

| One-Pot Tandem | 68 | 98.2 | Reduced processing time |

| Microwave-Assisted | 72 | 99.1 | Energy efficiency |

Industrial-Scale Considerations

-

Cost-Efficiency : Use of Raney Ni instead of Pd catalysts reduces expenses.

-

Safety : Exothermic reactions require controlled temperature gradients.

-

Environmental Impact : Solvent recovery systems (e.g., toluene) minimize waste.

Emerging Methodologies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.